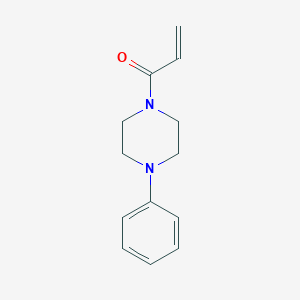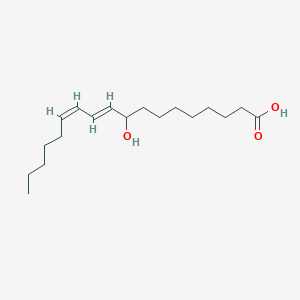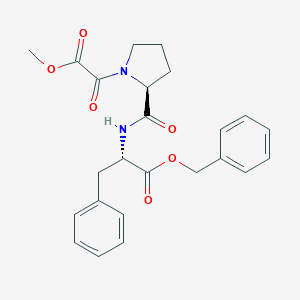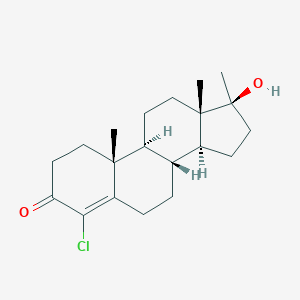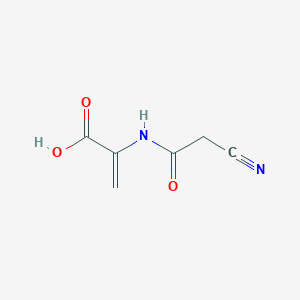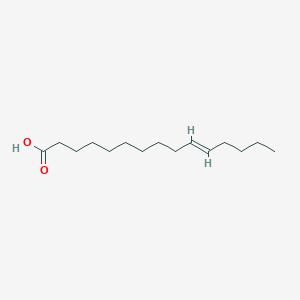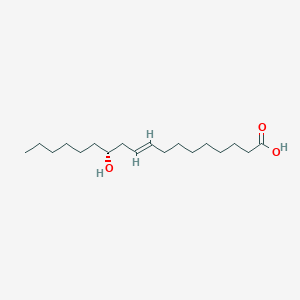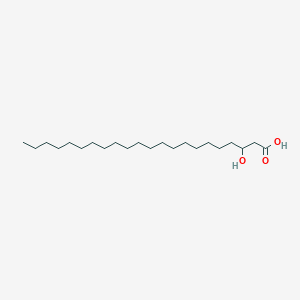
3-Hydroxydocosanoic acid
Übersicht
Beschreibung
3-Hydroxydocosanoic acid is found in lipopolysaccharides from C. trachomatis and C. psittaci and in S. synnaedendra . It is an intermediate in fatty acid chain elongation from arachidic acid (C20:0) to docosanoic acid (C22:0) .
Molecular Structure Analysis
The molecular formula of 3-Hydroxydocosanoic acid is C22H44O3 . Its molecular weight is 356.58 . The structure can be represented by the SMILES notation asO=C(O)CC(O)CCCCCCCCCCCCCCCCCCC . Physical And Chemical Properties Analysis
3-Hydroxydocosanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the literature.Wissenschaftliche Forschungsanwendungen
1. Biosynthetic Pathways for Production
3-Hydroxydocosanoic acid plays a crucial role in biosynthetic pathways. Research on 3-hydroxypropionic acid, a related compound, highlights its importance in synthesizing novel polymers and derivatives. Biotechnological routes are being explored for its production, replacing chemical synthesis which is often problematic. This is significant in the development of new materials and industrial processes (Jiang, Meng, & Xian, 2009).
2. Role in Microbial Production and Engineering
3-Hydroxydocosanoic acid is integral to the biological production of 3-hydroxypropionic acid from substrates like glucose or glycerol. Understanding its microbial production is essential for the development of bio-based chemicals and bioplastics. Advances in metabolic engineering and synthetic biology are key to enhancing the efficiency of these processes (Kumar, Ashok, & Park, 2013).
3. Industrial and Environmental Implications
In industrial applications, 3-hydroxydocosanoic acid is significant for its potential in creating sustainable and eco-friendly products. The enzymatic production of hydroxycarboxylic acids, including 3-hydroxydocosanoic acid, offers a green alternative to chemical production. This approach is particularly appealing in the context of creating environmentally friendly polymers and other materials (Wu et al., 2007).
4. Biotechnology and Synthetic Biology
In biotechnology, the role of 3-hydroxydocosanoic acid extends to the development of microbial cell factories for producing various chemicals. Through metabolic engineering, it's possible to redirect carbon flux and optimize fermentation conditions, demonstrating the potential of microbes to produce 3-hydroxydocosanoic acid and related compounds on an industrial scale (Jers et al., 2019).
5. Medical and Biotechnological Applications
3-Hydroxydocosanoic acid and similar compounds have applications in medical biotechnology. For instance, polyhydroxyalkanoates, which include 3-hydroxydocosanoic acid derivatives, are used in tissue engineering due to their biodegradability and thermoprocessability. These materials are being developed for use in medical devices, orthopedic pins, and other tissue engineering applications, showcasing the medical significance of these compounds (Chen & Wu, 2005).
Safety And Hazards
While specific safety and hazard information for 3-Hydroxydocosanoic acid is not well-documented, general precautions for handling similar substances include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
3-hydroxydocosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWTPYWWUOMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415254 | |
| Record name | Docosanoic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydocosanoic acid | |
CAS RN |
89946-08-7 | |
| Record name | 3-Hydroxydocosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89946-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanoic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
